![molecular formula C34H50O12 B14797670 [(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate](/img/structure/B14797670.png)
[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a potent non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, which plays a crucial role in regulating intracellular calcium levels . Thapsigargin has garnered significant interest due to its unique biological activities, particularly its ability to induce apoptosis in mammalian cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thapsigargin is complex due to its intricate structure. One of the notable synthetic routes involves the conversion of trilobolide into thapsigargin through a series of chemical transformations . This method provides an economically feasible and sustainable source of thapsigargin.
Industrial Production Methods: Industrial production of thapsigargin primarily relies on the extraction from Thapsia garganica. The roots and fruits of the plant are harvested, and the compound is extracted using ethanol . Recent advancements have also explored the use of temporary immersion bioreactor systems for the sustainable production of thapsigargin in shoot cultures of Thapsia garganica .
化学反应分析
Types of Reactions: Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of thapsigargin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products: The major products formed from the chemical reactions of thapsigargin include its derivatives, which are often designed to improve its pharmacological properties. For instance, the conversion of thapsigargin into mipsagargin, a prodrug used in cancer therapy, is a notable example .
科学研究应用
Thapsigargin has a wide range of scientific research applications:
Chemistry: In chemistry, thapsigargin is used as a tool to study calcium signaling pathways due to its ability to inhibit the SERCA pump .
Biology: In biological research, thapsigargin is employed to induce endoplasmic reticulum stress and study the unfolded protein response, which is crucial for understanding cellular stress mechanisms .
Medicine: Thapsigargin’s potent cytotoxicity has led to its exploration as an anticancer agent. It induces apoptosis in cancer cells by disrupting calcium homeostasis . Mipsagargin, a thapsigargin-based prodrug, targets prostate-specific membrane antigen (PSMA) in tumor vasculature, leading to tumor necrosis .
Industry: In the pharmaceutical industry, thapsigargin is used to develop novel therapeutic agents for cancer treatment. Its unique mechanism of action makes it a valuable compound for drug development .
作用机制
Thapsigargin exerts its effects by irreversibly inhibiting the SERCA pump, which is responsible for maintaining high calcium concentrations within the endoplasmic reticulum . This inhibition leads to an increase in cytosolic calcium levels, triggering the unfolded protein response and ultimately inducing apoptosis . The molecular targets involved include death receptor 5 and various components of the unfolded protein response pathway .
相似化合物的比较
- Trilobolide
- Nortrilobolide
- Mipsagargin (a derivative of thapsigargin)
Thapsigargin’s distinct mechanism of action and potent biological activities make it a valuable compound for scientific research and therapeutic applications.
属性
分子式 |
C34H50O12 |
|---|---|
分子量 |
650.8 g/mol |
IUPAC 名称 |
[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/t22?,26?,27?,28?,29?,32-,33+,34+/m0/s1 |
InChI 键 |
IXFPJGBNCFXKPI-NTVKCKFRSA-N |
手性 SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3[C@](C(C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O |
规范 SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate hydrochloride](/img/structure/B14797589.png)
![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)
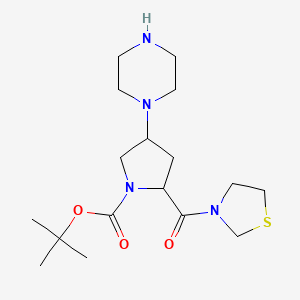
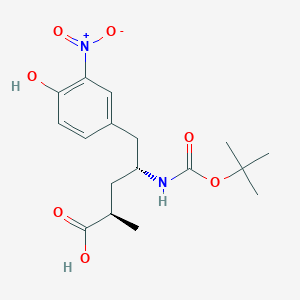

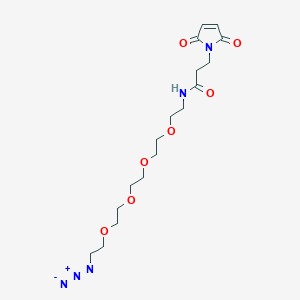
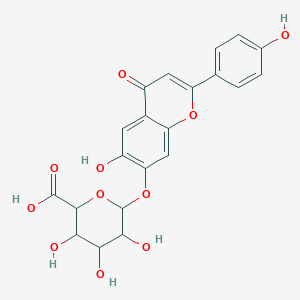
![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)
![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)

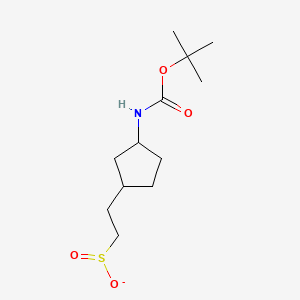
![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)

![5'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14797659.png)
